3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole
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Overview
Description
3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a bicyclic structure with a pyrazole ring fused to a benzene ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-ethyl-2,3-dimethylbutane-1,4-dione with hydrazine hydrate can lead to the formation of the desired indazole compound . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process. Transition metal-catalyzed reactions, such as those involving copper or palladium, are commonly used in industrial settings to facilitate the cyclization and formation of the indazole ring .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated indazole compounds .
Scientific Research Applications
3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. For example, indazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine: A novel inhibitor of cyclooxygenase-2 (COX-2).
Uniqueness
3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole stands out due to its unique structural features and diverse biological activities. Its specific substitution pattern and bicyclic structure contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-ethyl-5,5-dimethyl-1,4,6,7-tetrahydroindazole |
InChI |
InChI=1S/C11H18N2/c1-4-9-8-7-11(2,3)6-5-10(8)13-12-9/h4-7H2,1-3H3,(H,12,13) |
InChI Key |
WPGVDXHZILMWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC2=C1CC(CC2)(C)C |
Origin of Product |
United States |
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